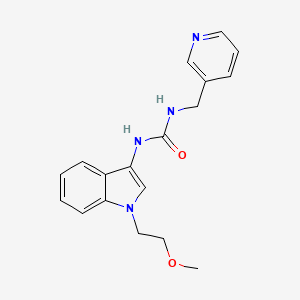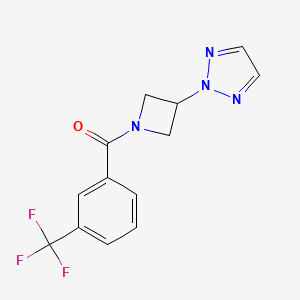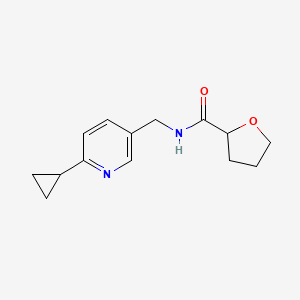
Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include reactions such as intramolecular lactonization, condensation, and substitution reactions. An example of such synthesis is the preparation of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, showcasing the complexity and creativity involved in synthesizing cyclic amino acid esters and related structures (Moriguchi et al., 2014).
Molecular Structure Analysis
The molecular structure of synthesized compounds is critical for understanding their chemical behavior and potential applications. For instance, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined through single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate derivatives can be explored through various reactions such as oxidation, reduction, and functional group transformations. These reactions enable the modification of the molecular structure, thus tailoring the compound's properties for specific applications. For example, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate involves steps like SN2 substitution and borohydride reduction, highlighting the compound's versatility as an intermediate (Chen Xin-zhi, 2011).
Scientific Research Applications
Environmental Fate and Toxicology
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), closely related to the chemical class of Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate, have been extensively studied for their environmental presence, human exposure, and potential toxicity. These compounds, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic, indicating the need for further research on the contamination and environmental behaviors of novel high molecular weight SPAs and their toxicity effects (Liu & Mabury, 2020).
Chemical Synthesis and Applications
Natural Neo Acids and Neo Alkanes Their Analogs and Derivatives
Research into naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, including compounds containing tertiary butyl groups, demonstrates their potential for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the versatility of tert-butyl groups in synthesizing bioactive compounds for use in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Biodegradation and Environmental Remediation
Microbial Degradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol
The study of the fate of fuel oxygenates such as methyl tert-butyl ether (MTBE) and its key intermediate, tert-butyl alcohol (TBA), in the subsurface reveals insights into their biodegradability under various redox conditions. Despite the challenges associated with the anaerobic degradation of TBA, emerging evidence suggests the potential for its biodegradation, pointing towards the importance of understanding microbial pathways and the effectiveness of bioremediation strategies (Schmidt et al., 2004).
Bioseparation Processes
Three-Phase Partitioning as a Nonchromatographic Bioseparation Technology
The development of three-phase partitioning (TPP) as a bioseparation technology for extracting, separating, and purifying bioactive molecules from natural sources demonstrates the significance of incorporating chemical compounds with tert-butyl groups in creating efficient, economical, and scalable approaches. These advancements in TPP technology underscore the potential for further optimizing the production and separation of bioactive molecules, including those related to or derived from this compound (Yan et al., 2018).
properties
IUPAC Name |
tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-13-12(5,6)8-14(9)10(15)16-11(2,3)4/h9,13H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDQNITCIOVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2481226.png)
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2481228.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2481230.png)


![Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2481234.png)



![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2481241.png)
![4-(4-isopropylbenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2481242.png)
![N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2481244.png)
![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2481246.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2481247.png)